N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-6-22-17-15(24-4)9-10-16(25-5)18(17)26-20(22)21-19(23)14-11-12(2)7-8-13(14)3/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBOJZIEHHSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC(=C3)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazole ring. This intermediate is then reacted with 2,5-dimethylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core structure : Benzamide with a 3-methyl substituent and an N,O-bidentate directing group.
- Key differences : Lacks the benzothiazole ring system but shares the benzamide functionality. The hydroxyl and tertiary alcohol groups enable metal coordination, contrasting with the thiazole’s sulfur atom in the target compound.
- Applications : Used in metal-catalyzed C–H bond functionalization due to its directing group .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Core structure : Benzodithiazine ring with sulfone (SO₂) and hydrazine groups.
- Key differences : Incorporates a sulfur-rich dithiazine ring and sulfone groups, enhancing electron-withdrawing properties compared to the target compound’s methoxy substituents.
- Spectroscopic data : IR peaks at 1345 and 1155 cm⁻¹ (SO₂ stretching) and NMR signals for aromatic protons (δ 7.86–7.92 ppm) differ from the target compound’s expected methoxy-related shifts .
Benzothiadiazole Derivatives ()
- Core structure: Fluorinated benzothiadiazole with selenophene and alkoxy substituents.
- Key differences: The fluorine atom at position 5 and selenophene rings increase electronic delocalization, while the target compound’s ethyl/methoxy groups may sterically hinder π-stacking.
- Applications : Used in polymer semiconductors for optoelectronics, highlighting the role of heteroatoms in tuning electronic properties .
Crystallographic and Spectroscopic Analysis
- Structural determination : Tools like SHELX () and ORTEP () are critical for resolving the target compound’s stereochemistry and hydrogen-bonding patterns .
- Hydrogen bonding: Unlike ’s compound, which lacks strong H-bond donors, the target’s benzamide NH and methoxy groups may form C–H···O or N–H···S interactions, influencing crystal packing .
- Database comparisons : The Cambridge Structural Database (CSD) () could reveal trends in benzothiazole derivatives’ bond lengths and angles, though specific data are unavailable here .
Functional Group Impact on Properties
Research Implications and Gaps
- Stereochemical effects : The (2Z)-configuration of the target compound may enhance binding specificity in biological systems or influence supramolecular assembly.
- Unanswered questions: Limited data on the target compound’s reactivity, solubility, or thermal stability necessitate further experimental characterization.
- Database utility : Cross-referencing the CSD and spectroscopic libraries (e.g., IR/NMR in ) could validate structural predictions .
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide is a compound that belongs to the benzothiazole family, characterized by its unique structural features that include an ethyl group and two methoxy groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzothiazole Core: The presence of sulfur and nitrogen in the benzothiazole ring contributes to its biological activity.
- Methoxy Substituents: These groups enhance solubility and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival. This action suggests potential anticancer properties.
- Receptor Interaction: It may interact with receptors that regulate signaling pathways related to inflammation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
These findings suggest that the compound's anticancer activity may be linked to its ability to induce apoptosis and inhibit cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Studies have reported:
- Reduction in Pro-inflammatory Cytokines: The compound significantly lowers levels of TNF-alpha and IL-6 in stimulated macrophages.
- Inhibition of NF-kB Pathway: It blocks the activation of NF-kB, a key regulator of inflammation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Breast Cancer Treatment
- A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased markers of apoptosis.
-
Case Study 2: Inflammatory Disease Model
- In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain sensitivity compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
